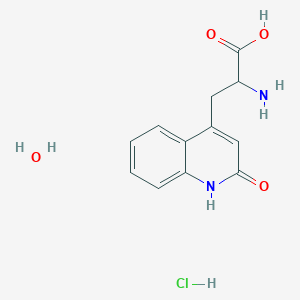

2-氨基-3-(2-喹啉-4-基)丙酸盐酸水合物

货号 B2840597

CAS 编号:

1356182-56-3

分子量: 286.71

InChI 键: ZSQZQONBUIXIAB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate, also known as 3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine dihydrochloride dihydrate , is a chemical compound with the molecular formula C12H18Cl2N2O5 . It is an alanine derivative and has a molecular weight of 341.188 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an amino group and a propionic acid group .科学研究应用

- Details : Researchers use this compound to assess the efficacy of antimicrobial peptides based on amino acid topological information .

- Details : Its structural similarity to glutamate suggests potential involvement in excitatory neurotransmission. Researchers explore its effects on receptors and synaptic plasticity .

- Details : The compound’s unique structure may inspire drug development targeting glutamate receptors or related pathways. It could serve as a lead compound for further optimization .

- Details : Researchers explore its potential as a building block for peptide-based therapeutics, especially those targeting neurological disorders or immune-related diseases .

- Details : Its quinoline ring system and amino acid backbone make it an interesting candidate for enzyme inhibition studies. Researchers investigate its interactions with specific enzymes .

Antimicrobial Peptides Prediction

Neuroscience and Neuropharmacology

Drug Development

Peptide-Based Therapeutics

Chemical Biology and Enzyme Inhibition

Computational Chemistry and Molecular Modeling

未来方向

属性

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQZQONBUIXIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine hydrochloride monohydrate | |

Synthesis routes and methods I

Procedure details

To 2.7 g of 2-acetylamino-3-(2-quinolon-4-yl)propionic acid was added 30 ml of 20%-hydrochloric acid and the mixture was refluxed for 3 hours. The reaction mixture was concentrated under a reduced pressure to dryness, the residue obtained was recrystallized from ethanol-water to obtain 1.9 g of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate in the form of colorless prism-like crystals.

Synthesis routes and methods II

Procedure details

To 5 g of ethy 2-acetamido-2-carboxy-3-(2-quinolon-4-yl)propionate was added 150 ml of 20%-hydrochloric acid and the mixture was refluxed for 9 hours. The reaction mixture was concentrated under a reduced pressure, the residue was recrystallized from ethanon-water to obtain 3.2 g of 2-amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate in the form of folorless prism-like crystals.

Name

ethy 2-acetamido-2-carboxy-3-(2-quinolon-4-yl)propionate

Quantity

5 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4-one](/img/structure/B2840527.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide](/img/structure/B2840528.png)

![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)